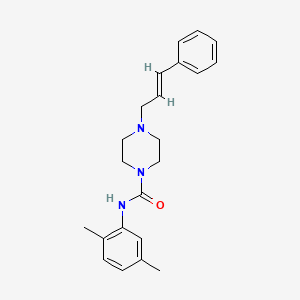![molecular formula C14H19ClN2O2 B5490981 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide](/img/structure/B5490981.png)
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA. By inhibiting this enzyme, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity and a reduction in seizures and other neurological symptoms.
Biochemical and Physiological Effects:
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This has been demonstrated through electrophysiological studies in animal models. Additionally, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide for lab experiments is its selectivity for GABA aminotransferase, which allows for specific modulation of GABA levels in the brain. Additionally, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to have good pharmacokinetic properties, making it a useful tool for in vivo studies. However, one limitation of 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide is its potential for off-target effects, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide. One area of interest is the development of new formulations and delivery methods to improve the pharmacokinetic properties of the compound. Additionally, further studies are needed to fully understand the potential therapeutic applications of 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide in various neurological disorders. Finally, there is a need for further investigation into the potential off-target effects of 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide and the mechanisms underlying these effects.
Synthesemethoden
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including lithium diisopropylamide, triethylamine, and palladium on carbon. The final product is obtained in high yield and purity through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to be effective in reducing seizures in animal models of epilepsy. Additionally, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Eigenschaften
IUPAC Name |
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-17(13(18)14(16)7-8-14)9-4-10-19-12-6-3-2-5-11(12)15/h2-3,5-6H,4,7-10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRWFUXEYMSKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1Cl)C(=O)C2(CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B5490909.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5490917.png)

![ethyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B5490929.png)
![N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5490934.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5490942.png)
![2-(2-furyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5490953.png)
![N-(4-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5490975.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxyethyl)thio]pyrrolidine-2,5-dione](/img/structure/B5490983.png)
![3-(4-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5490998.png)
![2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5490999.png)
![N-[4-(1-naphthylmethoxy)phenyl]acetamide](/img/structure/B5491009.png)
![N-butyl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5491014.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5491022.png)